molecular formula C5H2ClN3OS B8349390 2-chloro-6H-thiazolo[4,5-d]pyridazin-7-one

2-chloro-6H-thiazolo[4,5-d]pyridazin-7-one

Cat. No. B8349390
M. Wt: 187.61 g/mol
InChI Key: HVVZDYCYEPHCQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08017612B2

Procedure details

The compound (822 mg) obtained in Step 5 was suspended in 6N aqueous hydrochloric acid solution (6.6 ml), and sodium nitrite (1.69 g) was added in several portions at room temperature. After stirring the obtained suspension at room temperature for 30 min, the reaction mixture was diluted with water, and the solid was collected by filtration, washed with water and a small amount of acetone, and dried to give the title compound (770 mg).
Name
compound
Quantity
822 mg
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step Two
Quantity
6.6 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
N[C:2]1[S:3][C:4]2[C:9](=[O:10])[NH:8][N:7]=[CH:6][C:5]=2[N:11]=1.N([O-])=O.[Na+].[ClH:16]>O>[Cl:16][C:2]1[S:3][C:4]2[C:9](=[O:10])[NH:8][N:7]=[CH:6][C:5]=2[N:11]=1 |f:1.2|

Inputs

Step One
Name
compound
Quantity
822 mg
Type
reactant
Smiles
NC=1SC2=C(C=NNC2=O)N1
Step Two
Name
Quantity
1.69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
6.6 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring the obtained suspension at room temperature for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a small amount of acetone, and dried

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
ClC=1SC2=C(C=NNC2=O)N1
Measurements
Type Value Analysis
AMOUNT: MASS 770 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.